sodium;1-methyltetrazole-5-thiolate

Description

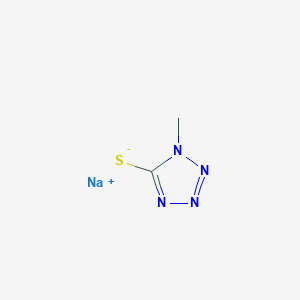

Sodium 1-methyltetrazole-5-thiolate is a heterocyclic compound with the molecular formula C₂H₃N₄NaS (anhydrous form; molecular weight ≈138.16 g/mol). It features a tetrazole ring substituted with a methyl group at the 1-position and a thiolate (-S⁻Na⁺) group at the 5-position. This compound is typically synthesized via diazotation or alkylation reactions involving 5-aminotetrazole derivatives, as inferred from related syntheses of bis(tetrazolyl)triazenes .

Key applications include its use as a pharmaceutical intermediate, particularly in the synthesis of cephalosporin antibiotics. Analytical methods such as thin-layer chromatography (TLC) are employed to assess its purity, with specifications including ≤1% loss on drying and ≥99% assay .

Properties

IUPAC Name |

sodium;1-methyltetrazole-5-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S.Na/c1-6-2(7)3-4-5-6;/h1H3,(H,3,5,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHLMDFGPKSIAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N4NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 5-Sulfinyl/Sulfonyl-1-Methyltetrazole

The first step involves the reaction of a sulfinyl or sulfonyl cyanide (RS(O)ₙCN ) with methyl azide (CH₃N₃ ) to form a 5-sulfinyl/sulfonyl-1-methyltetrazole intermediate. The general reaction is:

Key Reaction Conditions :

-

Solvents : Inert organic solvents such as benzene, n-hexane, or halocarbons.

-

Temperature : Room temperature to elevated temperatures (20–100°C), depending on reactant volatility.

-

Time : Variable (1–24 hours), inversely correlated with temperature.

Table 1: Representative Sulfinyl/Sulfonyl Cyanides and Yields

Step 2: Thiolation and Salt Formation

The intermediate undergoes nucleophilic displacement of the sulfinyl/sulfonyl group using alkali metal sulfides (e.g., Na₂S) or ammonium sulfide, followed by neutralization with sodium hydroxide to yield the sodium thiolate:

Optimization Insights :

-

Solvents : Aprotic solvents like acetone or acetonitrile enhance reaction rates.

-

Temperature : 25–60°C balances speed and side-product minimization.

-

Protecting Groups : Benzyl or methoxybenzyl groups are used to stabilize the tetrazole ring during synthesis, with removal via hydrogenation or acid treatment.

Direct Synthesis from Acetonitrile and Sodium Azide

US Patent 4,791,210 describes a high-yield single-step method for synthesizing 5-methyltetrazole, which can be adapted to produce sodium 1-methyltetrazole-5-thiolate through subsequent thiolation.

Reaction Mechanism

Acetonitrile reacts with sodium azide under elevated temperatures to form 5-methyltetrazole, which is then treated with elemental sulfur or hydrogen sulfide to introduce the thiol group:

Critical Parameters :

Table 2: Comparative Performance of Direct Synthesis

Alternative Pathways: Protecting Group Strategies

For sensitive substrates, US Patent 4,526,978 introduces protecting groups to prevent undesired side reactions. For example, trichloroethyl or methoxybenzyl groups shield the tetrazole’s 1-position during thiolation, which are later removed under mild conditions:

Protection-Deprotection Workflow

-

Protection : React 5-sulfinyl-1-methyltetrazole with trichloroethyl bromide in the presence of potassium carbonate.

-

Thiolation : Treat with Na₂S to replace the sulfinyl group.

-

Deprotection : Remove the trichloroethyl group using zinc in acetic acid.

Advantages :

-

Enables synthesis of derivatives with acid-labile functional groups.

Industrial-Scale Considerations

Solvent Recycling

Benzene and acetonitrile are recovered via distillation, reducing production costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

sodium;1-methyltetrazole-5-thiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions occur when functional groups in this compound are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

sodium;1-methyltetrazole-5-thiolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;1-methyltetrazole-5-thiolate involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of specific genes involved in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium 1-(2-Hydroxyethyl)-1H-Tetrazol-5-ylthiolate

- Molecular Formula : C₃H₅N₄NaOS

- Molecular Weight : 168.15 g/mol

- Substituents : A 2-hydroxyethyl group at the 1-position.

- Key Differences: The hydroxyethyl group enhances hydrophilicity compared to the methyl group in the target compound. This derivative is also used as a pharmaceutical intermediate, notably in the synthesis of flomoxef, a β-lactam antibiotic. Its purity specifications (≥99% assay, ≤1% loss on drying) align with those of sodium 1-methyltetrazole-5-thiolate .

Sodium 4-Methyl-[1,2,3]thiadiazole-5-thiolate

- Molecular Formula : C₃H₃N₂NaS₂

- Molecular Weight : 154.19 g/mol

- Heterocycle : Thiadiazole (a sulfur-containing ring) instead of tetrazole.

- Applications are less documented but may include agrochemical or material science uses .

Sodium 1,2,3-Triazole-5-thiolate

- Molecular Formula : C₂H₂N₃NaS

- Molecular Weight : 123.11 g/mol

- Heterocycle : Triazole (three nitrogen atoms) instead of tetrazole.

- Key Differences: The smaller triazole ring reduces nitrogen content and aromatic stability.

Physicochemical and Functional Comparisons

| Compound | Heterocycle | Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Sodium 1-methyltetrazole-5-thiolate | Tetrazole | Methyl (1-position) | 138.16 | Pharmaceutical intermediates |

| Sodium 1-(2-hydroxyethyl)-tetrazol-5-thiolate | Tetrazole | 2-Hydroxyethyl (1-position) | 168.15 | Antibiotic synthesis |

| Sodium 4-methylthiadiazole-5-thiolate | Thiadiazole | Methyl (4-position) | 154.19 | Undocumented |

| Sodium 1,2,3-triazole-5-thiolate | Triazole | None | 123.11 | Coordination chemistry |

Key Observations :

- Solubility : The hydroxyethyl derivative (C₃H₅N₄NaOS) exhibits higher water solubility due to its polar substituent, whereas the methyl group in the target compound offers moderate hydrophilicity.

- Reactivity : Thiolate groups in all compounds enable nucleophilic reactions, but heterocycle type influences stability. Tetrazoles are more thermally stable than triazoles due to higher aromaticity .

- Biological Activity : While 1,5-disubstituted tetrazoles show antioxidant properties (e.g., radical scavenging), sodium 1-methyltetrazole-5-thiolate’s bioactivity remains less explored .

Q & A

Basic Research Question

- NMR Spectroscopy : -NMR can confirm the tetrazole ring structure (C5 resonance at ~150 ppm) and methyl group attachment (~30 ppm) .

- IR Spectroscopy : Key peaks include N–H stretching (~3400 cm) and C=S vibrations (~1200 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+Na]) and rule out adducts .

How does the substitution pattern on the tetrazole ring influence the compound’s reactivity and stability?

Advanced Research Question

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) reduce nucleophilicity at the sulfur atom, whereas methyl groups (as in sodium 1-methyltetrazole-5-thiolate) enhance solubility and stability in aqueous media .

- Steric Hindrance : Bulky substituents (e.g., 2-hydroxyethyl in ) may hinder thiolate participation in substitution reactions, necessitating tailored reaction conditions .

- Comparative Studies : Compare reactivity with analogs like 1-phenyltetrazole-5-thiol () to assess substituent-dependent trends in oxidation or alkylation .

What advanced methodologies are recommended for analyzing degradation products or related substances?

Advanced Research Question

- HPLC-MS : Coupling reverse-phase HPLC with tandem MS enables identification of degradation products (e.g., sulfonic acids from oxidation) .

- Kinetic Studies : Monitor pH-dependent hydrolysis rates using UV-Vis spectroscopy to predict stability under storage conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition pathways (e.g., loss of water or methyl groups) to optimize drying protocols .

How can mechanistic studies improve the design of tetrazole-based derivatives?

Advanced Research Question

- Computational Modeling : Density functional theory (DFT) calculations can predict regioselectivity in cycloaddition reactions (e.g., azide-nitrile interactions) .

- Isotopic Labeling : Use -labeled sodium azide to trace nitrogen incorporation into the tetrazole ring during synthesis .

- Reaction Intermediate Trapping : Employ quenching agents (e.g., TEMPO) to isolate and characterize transient species in oxidative pathways .

What are the best practices for ensuring reproducibility in biological assays involving sodium 1-methyltetrazole-5-thiolate?

Advanced Research Question

- Buffer Compatibility : Pre-screen phosphate vs. Tris buffers to avoid precipitation of sodium salts .

- Redox Environment : Add antioxidants (e.g., ascorbic acid) to prevent thiolate oxidation during cell-based assays .

- Dose-Response Validation : Use LC-MS to confirm actual compound concentrations in assay media, correcting for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.